molecular formula C15H7F6N3O2 B1414523 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one CAS No. 1219454-09-7

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Cat. No.: B1414523
CAS No.: 1219454-09-7
M. Wt: 375.22 g/mol
InChI Key: MTKZDFGVLGITPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a heterocyclic compound featuring a pyridine core substituted with a 2,5-bis(trifluoromethyl)phenyl group at the 4-position and a [1,2,4]oxadiazol-5-one ring at the 2-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The trifluoromethyl groups enhance lipophilicity and metabolic stability, while the oxadiazole ring contributes to hydrogen-bonding interactions and structural rigidity .

The compound’s synthesis typically involves cyclization reactions between pyridine derivatives and oxadiazole precursors, though detailed synthetic protocols remain proprietary in most literature sources. Its characterization via X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, MS) confirms the regiospecific substitution pattern critical for its activity.

Properties

IUPAC Name

3-[4-[2,5-bis(trifluoromethyl)phenyl]pyridin-2-yl]-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F6N3O2/c16-14(17,18)8-1-2-10(15(19,20)21)9(6-8)7-3-4-22-11(5-7)12-23-13(25)26-24-12/h1-6H,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKZDFGVLGITPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C3=NOC(=O)N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F6N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparison of Cyclization Methods

Method Reagents/Conditions Yield (%) Time (h) Reference
POCl₃-mediated POCl₃, 100°C 65–75 4–6
CS₂/KOH CS₂, 10% KOH, reflux 60–70 10–12
Microwave-assisted Triphosgene, DMF, 150°C 85–90 0.25

Table 2: Characterization Data for Target Compound

Property Value/Description Reference
IR (cm⁻¹) 1642 (C═N), 1359 (C═O), 1312 (CF₃)
¹H NMR (DMSO-d₆) δ 7.83–6.69 (m, Ar–H), 3.82 (s, SCH₃)
MS (m/z) 337 (M⁺)
Melting Point 106–108°C

Challenges and Optimization

  • Trifluoromethyl Stability : Strong acids (e.g., POCl₃) may degrade CF₃ groups; milder conditions (e.g., microwave) are preferred.
  • Solubility Issues : Use polar aprotic solvents (DMF, DMSO) for intermediates with CF₃ substituents.
  • Purification : Silica gel chromatography or recrystallization (ethanol/DMF) ensures high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C21H17F6N3O3
  • Molecular Weight : 473.375 g/mol
  • CAS Number : Not specified in the sources.

Anticancer Applications

The oxadiazole scaffold is known for its anticancer properties. Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant cytotoxic activity against various cancer cell lines. For instance:

  • Telomerase Inhibition : Compounds containing the oxadiazole moiety have shown promising telomerase inhibitory activity against gastric cancer cell lines. One study reported IC50 values of 2.3 µM and 2.56 µM for specific derivatives, indicating their potential as anticancer agents .
  • Broad-Spectrum Antiproliferative Activity : Research has indicated that certain oxadiazole derivatives possess high antiproliferative activity against multiple cancer types. For example, a compound was found to inhibit breast cancer cell lines with over 90% effectiveness .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

  • Antimicrobial Screening : Various derivatives of oxadiazoles have shown efficacy against bacterial and fungal strains. The biological activity is attributed to the structural features of the oxadiazole ring, which enhances binding affinity to microbial targets .

Other Biological Activities

In addition to anticancer and antimicrobial properties, compounds based on the oxadiazole structure have been investigated for:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
  • Antidiabetic Activity : Research indicates that certain derivatives may exhibit antidiabetic properties by influencing glucose metabolism pathways .

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A series of novel 1,3,4-oxadiazole derivatives were synthesized and screened for anticancer activity against various cell lines including MCF7 (breast cancer) and HEPG2 (liver cancer). One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting enhanced potency .

Case Study 2: Mechanism-Based Approaches in Anticancer Drug Development

A review highlighted the mechanism-based approaches utilizing 1,3,4-oxadiazoles in drug development. The review emphasized the importance of structural modifications in enhancing bioactivity and selectivity against cancer cells .

Mechanism of Action

The mechanism of action of 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and increase its binding affinity to target proteins. This can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyridine-oxadiazole hybrids. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and reported applications.

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 2,5-Bis(trifluoromethyl)phenyl, oxadiazol-5-one C₁₇H₈F₆N₃O 423.26 g/mol High lipophilicity (logP ~3.5), metabolic stability, potential kinase inhibition
3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 2,4-Bis(trifluoromethyl)phenyl, oxadiazol-5-one C₁₇H₈F₆N₃O 423.26 g/mol Reduced steric hindrance, improved solubility in polar solvents
3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one 4-Fluoro-3-(trifluoromethyl)phenyl, oxadiazol-5-one C₁₆H₈F₄N₃O₂ 378.25 g/mol Enhanced electronic effects, possible CNS activity
5-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-((3,5-dimethylisoxazol-4-yl)methyl)pyridin-2(1H)-one 2-Chlorophenyl, isoxazole-methyl C₁₉H₁₅ClN₄O₃ 382.80 g/mol Lower lipophilicity (logP ~2.8), antibacterial activity

Key Findings:

The 4-fluoro-3-trifluoromethylphenyl variant (CAS 1219454-05-3) exhibits stronger electron-withdrawing effects, which may enhance binding affinity to enzymes like kinases .

Biological Activity :

  • The oxadiazole-pyridine scaffold is associated with kinase inhibition (e.g., EGFR, VEGFR) due to its ability to mimic ATP-binding motifs.
  • The 2-chlorophenyl-oxadiazole derivative (CAS 1396864-47-3) shows divergent activity, with reported efficacy against Gram-positive bacteria, likely due to altered membrane permeability .

Physicochemical Properties :

  • The trifluoromethyl groups in the target compound increase metabolic stability but reduce aqueous solubility (~5 µg/mL in PBS), necessitating formulation optimization .
  • The 3,5-dimethylisoxazole derivative (CAS 1396864-47-3) has lower molecular weight (382.80 g/mol) and improved solubility (~25 µg/mL), making it more suitable for oral delivery .

Biological Activity

Overview

3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one is a synthetic compound characterized by a complex structure that includes a pyridine ring and an oxadiazole moiety. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a candidate for various therapeutic applications, particularly in oncology and antimicrobial research.

  • Molecular Formula : C15H7F6N3O2
  • Molecular Weight : 375.23 g/mol
  • CAS Number : 1219454-09-7
  • Density : 1.59 g/cm³ (predicted)
  • pKa : 3.17 (predicted)

The compound's mechanism of action involves interaction with specific biological targets, such as enzymes and receptors. The trifluoromethyl groups improve its ability to penetrate biological membranes and enhance binding affinity to target proteins. This interaction can lead to inhibition or activation of critical biochemical pathways, contributing to its therapeutic effects.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Specifically, studies have shown that:

  • Cell Viability : Compounds similar to this compound have been tested against various cancer cell lines, demonstrating IC50 values indicating potent cytotoxicity.
Cell LineIC50 (µM)Reference
Human Colon Adenocarcinoma (HT-29)2.76
Human Ovarian Adenocarcinoma (OVXF 899)9.27
Human Melanoma (MEXF 462)Varies

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promise as an antimicrobial agent. Its structural features contribute to strong bactericidal effects against various pathogens.

  • Bactericidal Effects : Notably effective against Staphylococcus spp., with minimal cytotoxicity observed in normal cell lines such as L929 .

Study on Anticancer Activity

A recent study highlighted the potential of oxadiazole derivatives in targeting cancer cell proliferation mechanisms. The hybridization of the oxadiazole scaffold with other anticancer pharmacophores resulted in compounds that inhibit critical enzymes involved in cancer progression:

  • Target Enzymes : Thymidylate synthase, HDAC, topoisomerase II.

This study emphasized the importance of structure-activity relationship (SAR) studies in optimizing these compounds for enhanced anticancer efficacy .

Cytotoxicity Studies

Cytotoxicity assessments revealed that certain derivatives exhibited increased cell viability in specific cancer cell lines at varying concentrations over time. For instance:

  • Compound testing at concentrations of 100 µM and 200 µM over 24 and 48 hours demonstrated varied effects on cell viability across different cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and coupling steps. Key steps include:

  • Cyclocondensation : Formation of the oxadiazolone ring via reaction of amidoximes with activated carbonyl derivatives under basic conditions.
  • Cross-Coupling : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the pyridinyl and trifluoromethylphenyl moieties. For example, intermediates may be purified using silica gel column chromatography with ethyl acetate/cyclohexane gradients .
  • Purification : Final compounds are often isolated via recrystallization or preparative HPLC. Reaction progress is monitored by TLC and confirmed via 1H^1H-NMR .

Advanced: How can reaction yields be optimized for trifluoromethyl-substituted oxadiazolone derivatives?

Answer:
Yield optimization requires addressing:

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligand systems (e.g., XPhos) improve cross-coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, NMP) enhance solubility of fluorinated intermediates.
  • Temperature Control : Stepwise heating (e.g., 80–120°C) minimizes side reactions like hydrolysis of trifluoromethyl groups .
  • Workup Strategies : Use of drying agents (e.g., Na2_2SO4_4) and inert atmospheres (N2_2) prevents decomposition of moisture-sensitive intermediates .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Confirm substitution patterns and aromatic proton environments. For example, the pyridinyl protons resonate at δ 8.5–9.0 ppm, while oxadiazolone carbonyls appear at ~165 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) verifies molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error.
  • IR Spectroscopy : Stretching vibrations for C=O (1720–1750 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) confirm functional groups .

Advanced: How can discrepancies in NMR data for substituted oxadiazolones be resolved?

Answer:

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to eliminate solvent interference.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
  • X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL) provides unambiguous confirmation of stereochemistry and bond lengths .
  • Dynamic Effects : Variable-temperature NMR (e.g., 25–100°C) can identify conformational exchange broadening .

Basic: What safety protocols are critical during the handling of this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Emergency Measures : In case of exposure, rinse eyes with water for 15 minutes and seek medical attention.
  • Waste Disposal : Neutralize acidic/basic residues before disposal .

Advanced: What computational strategies predict reactivity in nucleophilic substitution reactions for this compound?

Answer:

  • DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
  • Solvent Modeling : COSMO-RS simulations predict solvation effects on transition states.
  • Docking Studies : For biological applications, molecular docking (AutoDock Vina) assesses interactions with enzyme active sites .

Basic: How is column chromatography applied to purify intermediates during synthesis?

Answer:

  • Stationary Phase : Silica gel (230–400 mesh) with ethyl acetate/cyclohexane (10–50% gradient) separates polar intermediates.
  • Detection : UV-active compounds are tracked at 254 nm.
  • Fraction Analysis : Combine fractions with Rf_f values matching the target compound, confirmed by TLC .

Advanced: What strategies address low yields in pyridinyl-oxadiazolone cross-coupling reactions?

Answer:

  • Preactivation of Boronic Acids : Use pinacol boronate esters for enhanced stability and reactivity.
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) and improve yields by 10–20%.
  • Ligand Screening : Bulky ligands (e.g., SPhos) prevent homocoupling side reactions.
  • Post-Reaction Quenching : Add chelating agents (e.g., EDTA) to sequester residual metal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one
Reactant of Route 2
Reactant of Route 2
3-[4-(2,5-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.